L-Alanine, 3-[(S)-methylsulfinyl]- (9CI)
Description
Historical Context and Discovery within Natural Product Chemistry
The discovery of L-Alanine, 3-[(S)-methylsulfinyl]- (9CI) is rooted in mid-20th century research into the chemical constituents of vegetables. In 1956, Synge and Wood first identified and isolated (+)-S-methyl-L-cysteine S-oxide from cabbage (Brassica oleracea). caymanchem.com This discovery was part of a broader effort to understand the chemistry of taste, odor, and potential bioactive compounds in the plant kingdom.
Historically, the compound gained notoriety as the "kale anaemia factor." researchgate.nettandfonline.com Research identified it as the toxicant responsible for causing a specific type of anemia in ruminant animals that consumed large quantities of kale. researchgate.net This initial focus on its toxicity in livestock has since expanded to a much broader investigation of its properties. In recent years, it has been identified as a potential biomarker for the consumption of cruciferous vegetables in human dietary studies. researchgate.netmdpi.com
Systematic Nomenclature, Synonyms, and Structural Context
The precise identification of a chemical compound is crucial for scientific discourse. L-Alanine, 3-[(S)-methylsulfinyl]- (9CI) is known by several names, which can be a source of confusion. This section clarifies its nomenclature and structural features.
The compound is most commonly referred to in scientific literature as S-Methyl-L-cysteine sulfoxide (B87167) (SMCSO). researchgate.netwikipedia.org Another frequently used synonym is Methiin . lktlabs.comechemi.com The name designated by the Chemical Abstracts Service (CAS) is L-Alanine, 3-[(S)-methylsulfinyl]- (9CI). vulcanchem.com According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name is (2R)-2-amino-3-[(S)-methylsulfinyl]propanoic acid . vulcanchem.comwikidata.org
Table 1: Chemical Identifiers of L-Alanine, 3-[(S)-methylsulfinyl]- (9CI)
| Parameter | Information |
|---|---|
| CAS Registry Number | 32726-14-0 |
| Molecular Formula | C4H9NO3S |
| Molecular Weight | 151.19 g/mol |
| IUPAC Name | (2R)-2-amino-3-[(S)-methylsulfinyl]propanoic acid |
| Common Synonyms | Methiin, S-Methyl-L-cysteine sulfoxide (SMCSO), (+)-S-Methyl-L-cysteine-S-oxide |
L-Alanine, 3-[(S)-methylsulfinyl]- (9CI) possesses two stereogenic centers, which gives rise to different stereoisomers. The stereochemistry is critical to its identity and biological context. vulcanchem.com
L-Alanine Configuration : The alpha-carbon (the carbon atom adjacent to the carboxyl group) has the L-configuration, which is typical for amino acids found in nature. In the Cahn-Ingold-Prelog priority system, this corresponds to an (R) configuration for this specific molecule. wikipedia.orgvulcanchem.com
(S)-Methylsulfinyl Configuration : The sulfur atom is also a chiral center, existing in either an (S) or (R) configuration. The naturally occurring form of the compound predominantly features the (S) configuration at the sulfur atom. vulcanchem.com The oxidation of the sulfur in methionine, a related amino acid, results in a mixture of two diastereomers, methionine-S-sulfoxide and methionine-R-sulfoxide. nih.gov The specific stereochemistry of L-Alanine, 3-[(S)-methylsulfinyl]- (9CI) is a result of specific biosynthetic pathways in plants.
The combination of these two specific configurations, L at the alpha-carbon and (S) at the sulfur atom, defines the natural isomer found in plants like cabbage and onions. caymanchem.comwikipedia.org
L-Alanine, 3-[(S)-methylsulfinyl]- (9CI) is a member of a large family of sulfur-containing compounds found in plants, particularly in the Allium and Brassicaceae genera. Its structure and biosynthesis are closely linked to other important amino acids and secondary metabolites.
It is the sulfoxide derivative of S-methyl-L-cysteine . wikipedia.orgwikipedia.org S-methyl-L-cysteine itself is a derivative of the proteinogenic amino acid cysteine , where a methyl group is attached to the sulfur atom. wikipedia.org The biosynthesis of S-methyl-L-cysteine can occur through the methylation of cysteine, with methionine acting as the source of the methyl group. tandfonline.com The subsequent oxidation of the sulfur atom in S-methyl-L-cysteine yields S-methyl-L-cysteine sulfoxide. nih.govnih.gov
This compound is structurally analogous to other S-alk(en)yl-L-cysteine sulfoxides, which are known as flavor precursors in Allium species. tandfonline.comresearchgate.net For example, alliin (B105686) (S-allyl-L-cysteine sulfoxide), found in garlic, and S-trans-prop-1-enyl cysteine sulfoxide, found in onions, are structurally similar, differing in the alkyl group attached to the sulfur. wikipedia.orglktlabs.com Upon tissue damage, these compounds are acted upon by the enzyme alliinase, leading to the formation of volatile and odorous sulfur compounds. wikipedia.orgresearchgate.net
The metabolism of sulfur-containing amino acids is interconnected. Methionine , an essential amino acid, can be converted to S-adenosylmethionine (SAM), which serves as a universal methyl group donor in numerous biological reactions. nih.govnih.gov The metabolic pathway can lead to the formation of homocysteine, which can then be converted to cysteine. nih.govnih.govuomustansiriyah.edu.iq This highlights the central role of methionine and cysteine in providing the building blocks for compounds like L-Alanine, 3-[(S)-methylsulfinyl]- (9CI).
Table 2: Related Sulfur-Containing Compounds
| Compound | Formula | Relationship to L-Alanine, 3-[(S)-methylsulfinyl]- | Common Source |
|---|---|---|---|
| Cysteine | C3H7NO2S | Precursor amino acid | Proteins |
| Methionine | C5H11NO2S | Essential amino acid involved in sulfur metabolism and methylation | Proteins |
| S-Methyl-L-cysteine | C4H9NO2S | Direct precursor (reduced form) | Legumes, Brassica |
| Alliin | C6H11NO3S | Structural analog (S-allyl instead of S-methyl) | Garlic |
| S-Methylthiocysteine | C4H9NO2S2 | A related dithio-derivative | Onion (Allium cepa) nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-methylsulfinylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3S/c1-9(8)2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZLHPCSGGOGHFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70963830 | |
| Record name | 3-(Methanesulfinyl)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70963830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | (S)C(S)S-S-Methylcysteine sulfoxide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029432 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
6853-87-8, 4740-94-7, 32726-14-0 | |
| Record name | S-Methylcysteine S-oxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226572 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(Methanesulfinyl)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70963830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)C(S)S-S-Methylcysteine sulfoxide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029432 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
163 °C | |
| Record name | (S)C(S)S-S-Methylcysteine sulfoxide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029432 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Natural Occurrence and Biosynthetic Pathways of L Alanine, 3 S Methylsulfinyl 9ci
Distribution and Isolation from Biological Sources
Alliin (B105686) is primarily recognized for its accumulation in various species of the Allium genus. Its presence is a defining feature of the chemistry of these plants, contributing to their distinctive sensory and biological properties.
Occurrence in Plant Genera, Particularly Allium Species
L-Alanine, 3-[(S)-methylsulfinyl]- (9CI) is notably abundant in garlic (Allium sativum), where it is the main precursor to the pungent compound allicin (B1665233). nih.gov However, its distribution extends to other members of the Allium genus as well, including ramsons (Allium ursinum). nih.gov Interestingly, onion (Allium cepa) does not synthesize alliin but instead produces its isomer, isoalliin. nih.gov The concentration of alliin can vary significantly among different Allium species and even between different tissues of the same plant, with the highest levels typically found in the bulbs and leaves. nih.gov For instance, in garlic, alliin is synthesized in the leaves and subsequently translocated to the cloves for storage. nih.govliverpool.ac.uk
Table 1: Allicin Content in Various Allium Species (Note: Allicin is derived from alliin, and its content is an indicator of the precursor's presence)
| Species | Allicin Content in Bulbs (%) | Allicin Content in Leaves (%) | Allicin Content in Roots (%) |
| Allium sativum | 1.185 | 0.13 | - |
| Allium umbilicatum | 0.367 | - | - |
| Allium fistulosum | 0.34 | - | - |
| Allium atroviolaceum | 0.36 | - | - |
| Allium spititatum | 0.072 | - | - |
| Allium lenkoranicum | 0.055 | - | - |
| Allium rubellum | 0.041 | - | - |
| Allium stamineum | 0.007 | - | 0.195 |
Data sourced from a 2020 study on allicin content in various Allium species. nih.gov
Presence in Microorganisms and Other Biological Systems
While alliin is a well-established plant secondary metabolite, its natural occurrence in microorganisms has not been documented. However, some microorganisms possess enzymes that can act on alliin. For example, methionine γ-lyase from Citrobacter freundii can catalyze the β-elimination of S-alk(en)yl-l-cysteine sulfoxides like alliin to produce thiosulfinates. nih.gov In animal systems, alliin is not naturally produced. However, when consumed, its precursor S-allyl-L-cysteine (SAC) can be metabolized. Studies in rats and dogs have shown that SAC is well-absorbed and metabolized into several compounds, including N-acetyl-S-allyl-L-cysteine and its sulfoxide (B87167). nih.govresearchgate.net This indicates that while not endogenously synthesized, the metabolic pathways for handling related sulfur compounds exist in these animals.
Elucidation of Biosynthetic Precursors and Pathways
The biosynthesis of alliin is a complex process involving several precursors and enzymatic steps. Two primary pathways have been proposed, both leading to the formation of this crucial sulfoxide.
Role of L-Methionine and L-Cysteine in Precursor Formation
The backbone of alliin originates from the amino acids L-cysteine and L-serine. nih.gov The sulfur atom is derived from L-cysteine, which is a central molecule in sulfur metabolism in plants. One proposed pathway involves the direct thioalkylation of serine. liverpool.ac.uk Another significant pathway begins with glutathione (B108866), a tripeptide composed of glutamate, cysteine, and glycine. nih.gov In this pathway, the cysteine residue of glutathione is S-allylated. liverpool.ac.uk While not explicitly detailed as a direct precursor in many studies, L-methionine is a key amino acid in the broader context of sulfur metabolism, often serving as a precursor for S-adenosylmethionine (SAM), a common methyl group donor, and being interconvertible with other sulfur-containing amino acids.
Enzymatic Steps Involved in Sulfoxide Formation
The formation of alliin from its precursors is a multi-step enzymatic process. Two main routes have been investigated:
The Glutathione-dependent pathway : This pathway starts with the S-allylation of the cysteine residue within a glutathione molecule. This is followed by the sequential removal of the glycine and glutamic acid residues. The enzyme γ-glutamyl transpeptidase (GGT) is responsible for cleaving the γ-glutamyl bond. spandidos-publications.com Several isoforms of GGT have been identified in garlic, including AsGGT1, AsGGT2, and AsGGT3, which exhibit different affinities for the substrate γ-glutamyl-S-allyl-L-cysteine and are expressed in different tissues and developmental stages. spandidos-publications.com The resulting S-allyl-L-cysteine is then oxidized to form alliin.
The direct thioalkylation pathway : In this alternative route, serine is thought to be directly converted to S-allyl-L-cysteine, which is then oxidized to alliin. liverpool.ac.uk
The final and crucial step in both pathways is the S-oxygenation of S-allyl-L-cysteine to produce alliin. This reaction is catalyzed by a flavin-containing monooxygenase (FMO). nih.gov In garlic, the enzyme responsible for this stereospecific oxidation has been identified as AsFMO1. spandidos-publications.com This enzyme converts S-allyl-L-cysteine into the naturally occurring (+)-S-allyl-L-cysteine sulfoxide, which is alliin. spandidos-publications.com
Regulation of Biosynthetic Processes and Environmental Influences
The biosynthesis of alliin is a tightly regulated process, influenced by both internal genetic factors and external environmental cues. Transcriptome analyses in garlic have revealed that the expression of genes involved in cysteine and serine biosynthesis is significantly upregulated in response to stimuli like wounding, indicating a direct link between stress responses and the production of alliin precursors. nih.gov
Environmental factors also play a crucial role in modulating alliin content. Studies have shown that sulfur availability in the soil is a key determinant of alliin concentration in garlic bulbs. Increased sulfur fertilization can lead to higher alliin levels. nih.gov Similarly, nitrogen application has been shown to positively affect alliin concentration. nih.gov Physical factors such as temperature and light also have an impact. For instance, wounding of garlic leaves has been shown to alter the expression of genes related to alliin biosynthesis. nih.gov
Metabolism and Biochemical Transformations of L Alanine, 3 S Methylsulfinyl 9ci
Enzymatic Biotransformation Pathways
The initial steps in the metabolism of L-Alanine, 3-[(S)-methylsulfinyl]- (9CI) are predominantly enzymatic, involving reactions that target both the methylsulfinyl moiety and the amino acid backbone.
Oxidation and Reduction Reactions of the Methylsulfinyl Moiety
The sulfur atom in L-Alanine, 3-[(S)-methylsulfinyl]- (9CI) is a key site for enzymatic activity. While it exists in an oxidized state as a sulfoxide (B87167), it can undergo further oxidation or reduction. In some plant tissues, reduction of S-methyl-L-cysteine sulfoxide to S-methyl-L-cysteine has been observed. nih.gov Conversely, the biosynthesis of this compound involves the oxidation of S-methyl-L-cysteine, a reaction catalyzed by a flavin-containing monooxygenase in organisms like Schizosaccharomyces pombe. researchgate.net
A crucial enzymatic reaction is the cleavage of the C-S bond, catalyzed by cysteine sulfoxide lyases (also known as alliinases). This enzyme is physically separated from its substrate in intact plant cells and is released upon tissue damage, such as during chewing or cutting. The β-eliminative cleavage of S-methyl-L-cysteine sulfoxide by this enzyme yields highly reactive methanesulfenic acid , along with pyruvate (B1213749) and ammonia. nih.govtandfonline.com Methanesulfenic acid is unstable and undergoes further spontaneous reactions.
Transamination and Reductive Amination Processes
While direct transamination of L-Alanine, 3-[(S)-methylsulfinyl]- (9CI) is not extensively documented, the transamination pathway is a common route for the metabolism of other sulfur-containing amino acids like methionine. nih.gov In this general pathway, the amino group is transferred to an α-keto acid, a reaction catalyzed by an aminotransferase. It is plausible that L-Alanine, 3-[(S)-methylsulfinyl]- (9CI) could undergo a similar transamination to yield its corresponding α-keto acid, 3-(methylsulfinyl)pyruvic acid .
Reductive amination, the reverse of oxidative deamination, is a process that can synthesize amino acids from their corresponding α-keto acids. While specific studies on the reductive amination of 3-(methylsulfinyl)pyruvic acid to form L-Alanine, 3-[(S)-methylsulfinyl]- (9CI) are scarce, this pathway is a key aspect of general amino acid metabolism.
Integration into Central Metabolic Networks
The metabolic products of L-Alanine, 3-[(S)-methylsulfinyl]- (9CI) can be integrated into central metabolic pathways, highlighting its connection to energy metabolism and amino acid homeostasis.
Interplay with the Glucose-Alanine Cycle and Gluconeogenesis
The enzymatic degradation of L-Alanine, 3-[(S)-methylsulfinyl]- (9CI) by cysteine sulfoxide lyases produces pyruvate. tandfonline.com Pyruvate is a central metabolite that directly links to the glucose-alanine cycle . In this cycle, pyruvate in muscle tissue can be transaminated to form alanine (B10760859), which is then transported to the liver. youtube.com In the liver, alanine is converted back to pyruvate, which can then be used as a substrate for gluconeogenesis , the synthesis of glucose from non-carbohydrate precursors. youtube.comyoutube.com Therefore, the catabolism of L-Alanine, 3-[(S)-methylsulfinyl]- (9CI) can contribute to the body's glucose pool via the generation of pyruvate.
Catabolic Pathways and Degradation Products
The catabolism of L-Alanine, 3-[(S)-methylsulfinyl]- (9CI) results in a variety of degradation products, primarily through the action of cysteine sulfoxide lyases and subsequent spontaneous reactions of the initial products.
The primary enzymatic cleavage yields pyruvate, ammonia, and the highly reactive methanesulfenic acid . nih.govtandfonline.com Methanesulfenic acid can then undergo several transformations:
Dimerization: Two molecules of methanesulfenic acid can react to form S-methyl methanethiosulfinate . nih.gov
Further Reactions: S-methyl methanethiosulfinate can further react to produce other volatile sulfur compounds.
In humans, a significant portion of the sulfur from orally administered S-methyl-L-cysteine sulfoxide is excreted in the urine as inorganic sulfate . nih.gov Studies in rats have also identified other urinary metabolites of the related compound S-methyl-L-cysteine, including methylsulfinylacetic acid , 2-hydroxy-3-methylsulphinylpropionic acid , and N-acetyl-S-methyl-l-cysteine S-oxide (methylmercapturic acid sulfoxide). nih.govnih.gov
The following table summarizes the key degradation products of L-Alanine, 3-[(S)-methylsulfinyl]- (9CI) and their origins:
| Degradation Product | Origin |
| Pyruvate | Enzymatic cleavage by cysteine sulfoxide lyase |
| Ammonia | Enzymatic cleavage by cysteine sulfoxide lyase |
| Methanesulfenic acid | Enzymatic cleavage by cysteine sulfoxide lyase |
| S-methyl methanethiosulfinate | Dimerization of methanesulfenic acid |
| Inorganic sulfate | End product of sulfur metabolism in humans |
| Methylsulfinylacetic acid | Urinary metabolite in rats (from S-methyl-L-cysteine) |
| 2-hydroxy-3-methylsulphinylpropionic acid | Urinary metabolite in rats (from S-methyl-L-cysteine) |
| N-acetyl-S-methyl-l-cysteine S-oxide | Urinary metabolite in rats (from S-methyl-L-cysteine) |
Biological Roles and Molecular Mechanisms of L Alanine, 3 S Methylsulfinyl 9ci
Investigation of Antioxidant Activities
The antioxidant capabilities of L-Alanine, 3-[(S)-methylsulfinyl]- are a cornerstone of its biological significance. It engages in cellular protection through direct interaction with reactive oxygen species (ROS) and by modulating endogenous antioxidant pathways.
Free Radical Scavenging Mechanisms in Cellular Models
Research has demonstrated that alliin (B105686) possesses direct free radical scavenging properties. In various in vitro assays, it has shown the ability to neutralize specific types of free radicals. One study investigated the antioxidant properties of several garlic compounds and found that alliin effectively scavenged superoxide (B77818) radicals. researchgate.net Furthermore, alliin was shown to be a potent scavenger of hydroxyl radicals, with a calculated rate constant of 1.4-1.7 x 10¹⁰ M⁻¹s⁻¹. researchgate.net This direct scavenging activity is a crucial first line of defense against oxidative damage. However, it is noteworthy that in the same study, alliin did not prevent induced microsomal lipid peroxidation, suggesting its scavenging activities may be specific to certain types of radicals and cellular compartments. researchgate.net
Modulation of Oxidative Stress Pathways
Beyond direct scavenging, L-Alanine, 3-[(S)-methylsulfinyl]- exerts significant antioxidant effects by upregulating the body's own defense systems. A key mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.govmdpi.com Nrf2 is a transcription factor that controls the expression of a wide array of antioxidant and detoxifying enzymes, often referred to as the antioxidant response element (ARE).
Studies have shown that orally administered S-Allyl-L-cysteine sulfoxide (B87167) (ACSO) can prevent hepatic injury by inducing these protective enzymes. nih.govmdpi.com In a study using HepG2 liver cells, ACSO was found to promote the translocation of Nrf2 into the nucleus. mdpi.comresearchgate.net This action triggers the transcription of genes for enzymes like glutathione (B108866) S-transferase (GST), glutathione peroxidase (GPx), and quinone reductase (QR), thereby enhancing the cell's capacity to neutralize oxidative threats. mdpi.comgallmet.hu This modulation of the Nrf2-ARE pathway is considered a primary contributor to the preventative effects of alliin against oxidative stress-induced tissue damage. nih.govmdpi.com
Table 1: Investigated Antioxidant Mechanisms of L-Alanine, 3-[(S)-methylsulfinyl]- (9CI)
| Mechanism | Finding | Cellular Model/Assay | Reference(s) |
|---|---|---|---|
| Free Radical Scavenging | Scavenged superoxide and hydroxyl radicals. | Deoxyribose/TBA assay, Xanthine/xanthine oxidase system | researchgate.net |
| Oxidative Stress Pathway Modulation | Induced nuclear translocation of Nrf2. | HepG2 cells | mdpi.comresearchgate.net |
| Enzyme Induction | Enhanced activities of detoxifying and antioxidative enzymes. | Rat liver tissue | gallmet.hu |
Research on Anti-inflammatory Mechanisms
Chronic inflammation is a key driver of many diseases, and L-Alanine, 3-[(S)-methylsulfinyl]- has been investigated for its potential to mitigate inflammatory processes. Its mechanisms involve the suppression of key inflammatory molecules and signaling pathways.
Inhibition of Pro-inflammatory Mediators in Cellular Assays
Research indicates that garlic extracts containing alliin can suppress the production of pro-inflammatory mediators. Studies have shown that garlic and its constituents can inhibit the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (ILs) such as IL-1β and IL-6 in cellular models of inflammation. nih.govmdpi.com For instance, S-allylcysteine (SAC), a related compound, has been shown to dose-dependently inhibit TNF-α induced activation in human T lymphocytes. nih.gov While much of the research has focused on garlic extracts or allicin (B1665233), the presence of alliin as a major component suggests its contribution to these effects. mdpi.com One study highlighted that ethyl linoleate (B1235992) from garlic reduced the production of NO and prostaglandin (B15479496) E2 in lipopolysaccharide-stimulated macrophages. nih.gov
Effects on Inflammatory Signaling Pathways
A critical pathway in the inflammatory process is the nuclear factor-kappa B (NF-κB) signaling pathway. researchgate.netmdpi.com NF-κB is a protein complex that, when activated, moves to the nucleus and promotes the transcription of genes involved in inflammation. mdpi.comnih.gov Several studies have pointed to the ability of garlic-derived compounds to inhibit this pathway. Allicin, the derivative of alliin, has been shown to suppress the degradation of IκB, a protein that keeps NF-κB inactive, thereby preventing the inflammatory cascade. researchgate.net Although direct evidence for alliin is still emerging, its structural relationship to compounds that do inhibit this pathway suggests it may have similar or precursor activity. S-allyl cysteine (SAC) has been observed to inhibit NF-κB activation induced by TNF-α in Jurkat cells. nih.gov
Table 2: Investigated Anti-inflammatory Mechanisms of L-Alanine, 3-[(S)-methylsulfinyl]- (9CI) and Related Compounds
| Mechanism | Finding | Cellular Model | Reference(s) |
|---|---|---|---|
| Inhibition of Pro-inflammatory Mediators | Garlic extracts containing alliin inhibit NO, TNF-α, and IL-1. | Macrophages, T lymphocytes | nih.govmdpi.com |
| Effects on Inflammatory Signaling Pathways | Allicin (alliin derivative) inhibits the NF-κB signaling pathway. | Colorectal cancer cells, Chondrocytes | nih.govnih.gov |
| Effects on Inflammatory Signaling Pathways | S-allyl cysteine (related compound) inhibits TNF-α-induced NF-κB activation. | Jurkat T cells | nih.gov |
Studies on Antimicrobial Effects
The antimicrobial properties of garlic are well-documented, with the majority of these effects attributed to allicin. wisdomlib.orgspandidos-publications.comnih.gov When garlic cells are damaged, alliin is rapidly converted by the enzyme alliinase into allicin, which exhibits potent, broad-spectrum antimicrobial activity against gram-positive and gram-negative bacteria, as well as fungi and parasites. nih.govnih.govresearchgate.net
The direct antimicrobial activity of L-Alanine, 3-[(S)-methylsulfinyl]- itself is less potent and not as extensively studied as that of allicin. tandfonline.com The primary role of alliin in this context is as a stable precursor that enables the rapid production of the highly reactive antimicrobial agent allicin upon tissue damage. nih.gov The mechanism of allicin involves the chemical reaction with thiol groups of various enzymes in microbes, disrupting essential metabolic processes. wisdomlib.orgnih.gov While alliin itself does not share this high reactivity, its presence is essential for the antimicrobial potential of fresh garlic. Some research using S-Allyl-L-cysteine has shown antimicrobial effects against various bacteria, including Bacillus cereus, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. researchgate.net
Table 3: Antimicrobial Activity of Alliin and its Derivative Allicin
| Compound | Activity | Mechanism of Action | Target Microorganisms | Reference(s) |
|---|---|---|---|---|
| L-Alanine, 3-[(S)-methylsulfinyl]- (Alliin) | Limited direct activity; primarily a precursor. | N/A | N/A | nih.govtandfonline.com |
| Allicin (Alliin derivative) | Potent and broad-spectrum antimicrobial. | Reacts with thiol groups of microbial enzymes. | Gram-positive and Gram-negative bacteria, fungi, parasites. | wisdomlib.orgspandidos-publications.comnih.govresearchgate.net |
Antibacterial Activities Against Pathogenic and Non-Pathogenic Strains
Sulforaphane has demonstrated notable antibacterial effects against a wide array of both Gram-positive and Gram-negative bacteria. researchgate.net Its mechanisms of action are multifaceted, involving the disruption of bacterial processes and structures. Research has shown that Sulforaphane can inhibit bacterial growth in a concentration-dependent manner. researchgate.net
The antibacterial efficacy of Sulforaphane has been quantified through the determination of Minimum Inhibitory Concentrations (MICs) against various bacterial strains. For instance, against several S. aureus and E. coli strains, Sulforaphane has shown MIC values ranging from 32 to 64 mg/L. akjournals.com In studies involving respiratory pathogens, Sulforaphane exhibited significant growth inhibition of Haemophilus influenzae. akjournals.com Furthermore, against two reference and 23 clinical strains of Helicobacter pylori, a bacterium linked to gastritis and peptic ulcers, Sulforaphane displayed pronounced antibacterial activity with MICs ranging from 0.06 to 8 μg/mL. akjournals.com Extracts enriched with Sulforaphane have also been shown to be effective against plant pathogens, with MICs of 15.63 μg/mL for Xanthomonas campestris. nih.gov
One of the key antibacterial mechanisms of Sulforaphane is its ability to counteract bacterial virulence factors, such as the formation of biofilms and the production of toxins. researchgate.net It has also been found to inhibit bacterial conjugation, a primary mechanism for the horizontal transfer of antibiotic resistance genes. akjournals.com
| Bacterial Strain | Reported MIC | Reference |
|---|---|---|
| Staphylococcus aureus | 32-64 mg/L | akjournals.com |
| Escherichia coli | 32-64 mg/L | akjournals.com |
| Helicobacter pylori (clinical strains) | 0.06-8 µg/mL | akjournals.com |
| Xanthomonas campestris | 15.63 µg/mL | nih.gov |
| Oral Pathogens (S. mutans, S. sobrinus, L. casei) | 0.25-1.0 mg/mL | akjournals.com |
Antifungal Properties and Mechanisms of Action
Sulforaphane also possesses significant antifungal properties, which have been investigated against various fungal pathogens. researchgate.net Its activity is particularly notable against species of Candida and Aspergillus. nih.gov
The antifungal action of Sulforaphane is attributed to several mechanisms. It has been shown to disrupt the integrity of the fungal cell membrane, leading to the leakage of cellular contents. nih.gov Furthermore, Sulforaphane can inhibit the formation of biofilms and hyphae, which are crucial for the virulence of many fungal pathogens, including Candida albicans. nih.govresearchgate.net Studies have demonstrated that Sulforaphane can act synergistically with conventional antifungal drugs like fluconazole, enhancing their efficacy. nih.govresearchgate.net
The Minimum Inhibitory Concentration (MIC) of Sulforaphane against various Candida species has been determined in several studies. For most tested strains of C. albicans, the MIC was found to be 30 µg/mL, though some strains showed a higher MIC of 60 µg/mL. mdpi.com The Minimum Fungicidal Concentration (MFC) for these strains ranged from 30 to 240 µg/mL. mdpi.com Against other non-albicans Candida species and Aspergillus species, the MIC and MFC values of Sulforaphane ranged from 1.87 to 60 µg/mL. mdpi.com
| Fungal Strain | Reported MIC | Reported MFC | Reference |
|---|---|---|---|
| Candida albicans (most strains) | 30 µg/mL | 30-240 µg/mL | mdpi.com |
| Candida albicans (Oral 37 HIV+) | 60 µg/mL | Not specified | mdpi.com |
| Non-albicans Candida and Aspergillus spp. | 1.87-60 µg/mL | 1.87-60 µg/mL | mdpi.com |
Exploration of Anticarcinogenic Potential
The anticarcinogenic properties of Sulforaphane have been extensively studied, revealing its ability to act on various stages of cancer development through multiple molecular mechanisms. nih.gov
Induction of Apoptosis and Cell Cycle Arrest in Cancer Cell Lines
A primary mechanism of Sulforaphane's anticancer activity is the induction of apoptosis (programmed cell death) and cell cycle arrest in malignant cells. researchgate.net Sulforaphane has been shown to inhibit the proliferation of various cancer cell lines in a dose-dependent manner. aacrjournals.org For instance, in human breast cancer cell lines such as MDA-MB-231, MCF-7, and T47D, Sulforaphane treatment led to significant growth inhibition. aacrjournals.orgnih.gov
The half-maximal inhibitory concentration (IC50) values of Sulforaphane vary among different cancer cell lines. In breast cancer cells, IC50 values have been reported to be around 21 μM for MDA-MB-231 cells after 48 hours of exposure. nih.gov In oral squamous carcinoma cells (OECM-1), the IC50 was determined to be 5.7 µM. nih.gov For human epithelial carcinoma (HEp-2) cells, the IC50 was found to be 58.96 µg/ml. waocp.org
Sulforaphane induces cell cycle arrest at different phases depending on the cell type and concentration. In many cancer cells, it causes an accumulation of cells in the G2/M phase of the cell cycle. researchgate.net This is often associated with the upregulation of cell cycle inhibitors like p21 and p27 and the downregulation of cyclins such as Cyclin B1. nih.govresearchgate.net The induction of apoptosis by Sulforaphane is mediated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, involving the activation of caspases-3, -8, and -9, and the cleavage of poly(ADP-ribose) polymerase (PARP). nih.govwaocp.org
| Cancer Cell Line | Reported IC50 Value | Observed Effects | Reference |
|---|---|---|---|
| MDA-MB-231 (Breast Cancer) | 21 µM | Growth inhibition, Apoptosis | nih.gov |
| MCF-7 (Breast Cancer) | Not specified | Growth inhibition, G2/M arrest, Apoptosis | aacrjournals.orgnih.gov |
| OECM-1 (Oral Squamous Carcinoma) | 5.7 µM | Cytotoxicity, Apoptosis | nih.gov |
| HEp-2 (Human Epithelial Carcinoma) | 58.96 µg/ml | Antiproliferative, Apoptosis | waocp.org |
| HTB-94 (Chondrosarcoma) | Not specified | Proliferation suppression, Apoptosis, Caspase-3 activation | researchgate.net |
Inhibition of Cancer Cell Proliferation and Metastasis in Preclinical Models
In addition to its effects on cultured cancer cells, Sulforaphane has demonstrated significant efficacy in inhibiting cancer cell proliferation and metastasis in preclinical animal models. nih.gov These studies provide crucial in vivo evidence for its anticarcinogenic potential.
In nude mice models of colorectal cancer, Sulforaphane has been shown to have a strong inhibitory effect on tumor growth. nih.gov Similarly, in breast cancer models, Sulforaphane inhibited tumor development by suppressing the NF-κB signaling pathway and reducing the expression of matrix metalloproteinase-9 (MMP-9), an enzyme involved in tissue remodeling and metastasis. nih.gov For glioblastoma, a highly aggressive brain tumor, Sulforaphane's ability to cross the blood-brain barrier allows it to accumulate in the central nervous system, where it can inhibit angiogenesis and the invasion of glioblastoma cells. nih.gov
Studies in prostate cancer models have also yielded promising results. In a preclinical mouse model, Sulforaphane was found to prevent prostate cancer development, an effect associated with the inhibition of fatty acid metabolism. nih.gov Furthermore, Sulforaphane has been shown to inhibit the self-renewal capacity of cancer stem cells in various cancer types, which is a critical factor in tumor recurrence and metastasis. nih.gov
Analysis of Neuroprotective Properties
Sulforaphane exhibits a range of neuroprotective effects, making it a compound of interest for mitigating neuronal damage and potentially treating neurodegenerative diseases. mdpi.comresearchgate.net It can readily cross the blood-brain barrier, allowing it to exert its effects directly within the central nervous system. researchgate.net
Mitigation of Neuronal Damage in Cellular and Animal Models
The neuroprotective mechanisms of Sulforaphane are diverse and include the activation of the Nrf2 antioxidant response pathway, modulation of neuroinflammation, and regulation of mitochondrial function. mdpi.comresearchgate.net
In cellular models, Sulforaphane has been shown to protect neuronal cells from various insults. For example, it has demonstrated protective effects against Aβ42-mediated cytotoxicity, a key factor in Alzheimer's disease. mdpi.com In animal models of neurological disorders, Sulforaphane has shown significant therapeutic potential. In a rat model of focal cerebral ischemia, administration of Sulforaphane reduced the inflammatory response and suppressed the NF-κB signaling pathway, thereby mitigating ischemic brain injury. nih.gov In a mouse model of age-related cognitive decline (SAMP8 mice), dietary supplementation with a Sulforaphane precursor significantly improved long-term memory. mdpi.com This improvement was associated with increased expression of genes related to mitochondrial biogenesis in the hippocampus. mdpi.com
Furthermore, in a rat model of status epilepticus, pretreatment with Sulforaphane was found to significantly reduce oxidative stress and mitochondrial dysfunction in the brain. nih.gov In models of Parkinson's disease, Sulforaphane administration improved motor deficits and protected dopaminergic neurons from degeneration by reducing oxidative stress and neuroinflammation. researchgate.net
Influence on Neurotransmitter Systems and Brain Metabolism
Direct research on the influence of L-Alanine, 3-[(S)-methylsulfinyl]- (9CI), also known as S-Methyl-L-cysteine sulfoxide (SMCSO), on neurotransmitter systems and brain metabolism is limited. However, studies on structurally related compounds and the metabolic pathways of its precursor, S-methyl-L-cysteine (SMLC), provide some insights into its potential, though largely unexplored, neurological effects.
The unoxidized form, SMLC, has demonstrated neuroprotective properties. It acts as a substrate for the enzyme methionine sulfoxide reductase A (MSRA), which is part of a catalytic antioxidant system. medchemexpress.comjneurosci.orgnih.gov This system is crucial for protecting cells from oxidative damage, a key factor in the pathogenesis of neurodegenerative diseases like Parkinson's disease. jneurosci.orgnih.gov Dietary supplementation with SMLC has been shown to prevent Parkinson's-like symptoms in a Drosophila model by enhancing the efficacy of the endogenous MSRA system. jneurosci.orgnih.gov While this points to a protective role for the metabolic precursor of SMCSO, it is not direct evidence of SMCSO's activity in the brain.
Furthermore, other cysteine derivatives, such as S-allyl-L-cysteine (SAC), have been studied for their neuroprotective mechanisms. nih.govscienceopen.com SAC has been shown to ameliorate oxidative damage in experimental stroke models and exert protective effects against endoplasmic reticulum stress-induced neurotoxicity. nih.govscienceopen.com These findings for related compounds suggest that sulfur-containing amino acids can have significant neurological effects, but specific research into SMCSO's direct impact on neurotransmitter systems and brain metabolism is needed.
Enzyme Modulation and Inhibition Studies
The interaction of L-Alanine, 3-[(S)-methylsulfinyl]- (9CI) with various enzymes has been a subject of study, particularly in the context of its biosynthesis and metabolism.
L-Alanine, 3-[(S)-methylsulfinyl]- (9CI) is a known substrate for several enzymes. The most well-documented interaction is with alliinase (EC 4.4.1.4), an enzyme found in Allium species like garlic and onions. nih.govbohrium.comresearchgate.netwikipedia.org When plant tissues are damaged, alliinase is released and acts on SMCSO, catalyzing its conversion to volatile sulfur compounds that contribute to the characteristic flavor and aroma of these plants. nih.govbohrium.comresearchgate.net
The biosynthesis of SMCSO involves the oxidation of S-methyl-L-cysteine (SMC). A study has identified a flavin-containing monooxygenase (FMO) from Schizosaccharomyces pombe that can catalyze this reaction. nih.gov The kinetic parameters for this enzyme with SMC as a substrate have been determined, providing a basis for the enzymatic synthesis of SMCSO. nih.gov
In addition to alliinase, methionine γ-lyase (MGL) (EC 4.4.1.11) has been found to catalyze the β-elimination reaction of S-alk(en)yl-L-cysteine sulfoxides, including SMCSO, to produce thiosulfinates, which have antibacterial properties. nih.gov A mutated form of MGL has been shown to cleave SMCSO more effectively than the wild-type enzyme. nih.gov The metabolism of S-methyl-l-cysteine in rats has been shown to produce methylsulphinylacetic acid, 2-hydroxy-3-methylsulphinylpropionic acid, and methylmercapturic acid sulphoxide, indicating a complex metabolic fate involving oxidation. nih.gov
The following table summarizes the key enzymes known to interact with L-Alanine, 3-[(S)-methylsulfinyl]- (9CI) or its immediate precursor.
| Enzyme | Role | Substrate/Product | Source Organism/System |
| Alliinase (EC 4.4.1.4) | Degradation | Substrate | Allium species |
| Flavin-containing monooxygenase (FMO) | Biosynthesis | Product | Schizosaccharomyces pombe |
| Methionine γ-lyase (MGL) (EC 4.4.1.11) | Metabolism | Substrate | Citrobacter freundii |
| Methionine Sulfoxide Reductase A (MSRA) | Reduction of precursor's oxidized form | Precursor's metabolite | Mammalian systems |
Currently, there is a lack of substantial research to suggest that L-Alanine, 3-[(S)-methylsulfinyl]- (9CI) acts as a general activator or inhibitor for a broad range of enzymes involved in amino acid metabolism beyond those that directly metabolize it. Its primary documented role is as a substrate that is transformed by specific enzymes.
Protein Binding and Receptor Interaction Research
The direct interaction of L-Alanine, 3-[(S)-methylsulfinyl]- (9CI) with proteins and receptors is an area with very limited specific research.
As of now, there are no publicly available molecular docking or specific ligand-binding studies for L-Alanine, 3-[(S)-methylsulfinyl]- (9CI). Such studies are crucial for identifying potential protein targets and understanding the molecular basis of any biological activity.
While direct studies on the influence of L-Alanine, 3-[(S)-methylsulfinyl]- (9CI) on protein function and stability are scarce, general principles related to its chemical structure can offer some hypotheses. The introduction of a sulfoxide group can impact the conformational stability of polypeptides. nih.gov A study on nonionic sulfoxide-containing polypeptides showed that the placement of sulfoxide groups influences chain conformation in aqueous environments. nih.gov This suggests that if SMCSO were to be incorporated into or interact with proteins, it could potentially affect their folding and stability.
The reversible oxidation of methionine to methionine sulfoxide is a known post-translational modification that can act as a regulatory switch for protein function. nih.gov Given the structural similarity, it is conceivable that the sulfoxide group of SMCSO could participate in interactions that modulate protein activity, although this remains speculative without direct evidence. The presence of sulfoxide groups can also be a factor in the oxidative folding of peptides and proteins to form disulfide bonds. google.com
Ecological and Phytochemical Roles
L-Alanine, 3-[(S)-methylsulfinyl]- (9CI), commonly known as alliin, is a non-proteinogenic amino acid and a key phytochemical found in plants of the Allium genus, most notably garlic (Allium sativum). mdpi.comnih.gov While stable within intact plant cells, it serves as a precursor to a potent defense molecule, allicin, upon tissue damage. nih.govresearchgate.net This system plays a crucial role in the plant's interaction with its environment.
Plants containing alliin have evolved a sophisticated and rapid defense mechanism activated by physical damage. mdpi.comvulcanchem.com This system is primarily a chemical defense against a wide array of threats, including herbivorous insects and microbial pathogens. researchgate.netnih.govwikipedia.org
The core of this defense lies in the compartmentalization of alliin and the enzyme alliinase (E.C. 4.4.1.4). nih.govnih.gov In an intact garlic clove or onion bulb, alliin is located in the cytoplasm, while the alliinase enzyme is stored separately in the vacuole. nih.govmdpi.com When a herbivore chews on the plant or a pathogen invades and disrupts the cellular structure, the compartments are breached. researchgate.netnih.gov This allows alliinase to come into contact with alliin, catalyzing its conversion into allylsulfenic acid, pyruvic acid, and ammonia. nih.gov Two molecules of the highly reactive allylsulfenic acid then spontaneously condense to form allicin (diallyl thiosulfinate). mdpi.comnih.gov
Allicin is a volatile and highly reactive sulfur species (RSS) that serves as the primary defense compound. mdpi.comnih.gov Its potent antimicrobial and insect-repellent properties deter further attack. researchgate.netnih.gov Research indicates this defense system is dynamic; for example, in onions, cytosolic alliinases may provide a constant, low-level defense against soil microbes in the roots, while vacuolar alliinases in bulbs and leaves are released for a much stronger response to tissue damage from herbivores. nih.gov This dual mechanism demonstrates an adaptable defense strategy against various biotic stresses. nih.gov The tear-inducing lachrymatory factor (LF) produced in onions is another volatile compound that acts as a deterrent to herbivores. nih.gov
Table 1: The Alliin-Alliinase Defense System
| Component | Cellular Location (Intact Tissue) | Function | Activation Trigger |
|---|---|---|---|
| L-Alanine, 3-[(S)-methylsulfinyl]- (Alliin) | Cytoplasm/Cytoplasmic Vesicle | Precursor to the active defense compound (Allicin) | Tissue damage from herbivory or pathogen attack |
| Alliinase (Enzyme) | Vacuole | Catalyzes the conversion of Alliin to Allicin | |
| Allicin | Formed upon cell damage | Active defense compound with antimicrobial and anti-herbivore properties | Enzymatic reaction |
Allelopathy is a biological phenomenon where an organism produces biochemicals that influence the growth and survival of other organisms. wikipedia.org Plants from the Allium genus, rich in alliin and its derivatives, exhibit significant allelopathic activity, which can shape the species distribution and abundance within plant communities. wikipedia.orgscialert.netnih.gov
The primary allelochemical responsible for this effect is allicin, produced from alliin when garlic or other Allium tissues decompose in the soil or when their roots are damaged. mdpi.comresearchgate.net Allicin has been shown to inhibit seed germination and attenuate root development in other plant species. mdpi.com This gives Allium plants a competitive advantage by suppressing the growth of neighboring plants that might otherwise compete for resources like water, sunlight, and nutrients. scialert.net
Studies have demonstrated the allelopathic potential of various Allium species. For instance, wild garlic (Allium ursinum) can form dense populations where other species are sparse, an effect attributed to its release of phenolic compounds and other allelochemicals. scialert.net Similarly, extracts from garlic (A. sativum) and onion (A. cepa) have been shown to be fungicidal against plant pathogens like Alternaria alternata and Myrothecium roridum, further influencing the plant and microbial composition of the surrounding soil. researchgate.net This allelopathic nature is a key factor in the success of some Allium species, including invasive ones like garlic mustard (Alliaria petiolata), in dominating certain plant communities. wikipedia.orgnih.gov
Table 2: Research Findings on Allelopathic Effects of Allium Species
| Allium Species | Affected Plant/Organism | Observed Effect | Active Allelochemical(s) |
|---|---|---|---|
| Allium sativum (Garlic) | Various plant species | Inhibition of seed germination and seedling growth. mdpi.comscialert.net | Allicin |
| Allium ursinum (Wild Garlic) | Lettuce, Amaranth, Wheat | Inhibition of germination and seedling growth. scialert.net | Phenolic acids, Total phenolics |
| Allium cepa (Onion) | Alternaria alternata (fungus) | Fungicidal activity. researchgate.net | Sulphur compounds |
| Allium fistulosum (Welsh Onion) | Summer Chrysanthemum | Inhibition of rooting and early growth. scialert.net | Not specified, likely sulphur compounds |
Interactions with Microbial Systems
The influence of L-Alanine, 3-[(S)-methylsulfinyl]- and its derivatives extends deeply into the microbial world. Its breakdown product, allicin, is a broad-spectrum antimicrobial agent that interacts with microorganisms in various environments, from the soil rhizosphere to the mammalian gut. mdpi.comnih.govnih.gov
Microorganisms often communicate and coordinate group behaviors through a process called quorum sensing (QS), which relies on the production and detection of small signaling molecules. nih.gov Allicin can interfere with this critical communication system, thereby disrupting microbial activity. nih.gov
The primary mechanism of allicin's action is its chemical reactivity with thiol (-SH) groups present in microbial proteins, including key enzymes. mdpi.comnih.govresearchgate.net By reacting with and modifying these thiol groups, allicin can inactivate enzymes essential for microbial metabolism and virulence. nih.govresearchgate.net This disruption extends to QS pathways. For example, allicin has been reported to inhibit biofilm formation—a process often regulated by QS—in various bacteria. nih.gov It can achieve this by inhibiting the secretion of virulence factors that are controlled by QS signaling molecules. nih.gov Since allicin targets a broad range of proteins simultaneously, the development of microbial resistance is less common compared to conventional antibiotics. mdpi.com
When introduced into a microbial environment, such as the gut, alliin and its derivatives can significantly alter the composition and function of the local microbiome. nih.govnih.gov As a potent antimicrobial, allicin can selectively inhibit the growth of certain bacteria, leading to shifts in the microbial community structure. nih.govfrontiersin.org
Studies on rats and humans have shown that consumption of alliin or garlic can modulate the gut microbiota. For instance, alliin consumption in rats was found to affect the microbiota composition in the small intestine and cecum. nih.gov In humans, garlic supplementation has been associated with an increase in the abundance of beneficial bacteria like Bifidobacterium and a decrease in genera such as Prevotella. frontiersin.org
Beyond altering the composition, these compounds can also impact the metabolic functions of the microbiome. Research has shown that allicin can reduce the production of trimethylamine-N-oxide (TMAO), a gut microbiota-derived metabolite linked to cardiovascular issues, by inhibiting the microbial enzymes responsible for its production. nih.gov This modulation of microbial function highlights the potential of alliin to influence host health through its interaction with the gut microbiome.
Table 3: Observed Impacts of Alliin/Allicin on Microbiome Composition and Function
| Study Context | Observed Change in Microbiota Composition | Observed Change in Microbiome Function |
|---|---|---|
| Rats fed Alliin | Altered composition in small intestine and cecum; significant change in Allobaculum genus. nih.gov | Indirectly altered the expression of host genes related to the intestinal immune network for IgA production. nih.gov |
| Obese women consuming garlic extract | Significant increase in Bifidobacterium; decrease in Prevotella. frontiersin.org | Not specified. |
| Mice on a high-carnitine diet given Allicin | Modulated gut microbiota composition, though L-carnitine was the principal factor. nih.gov | Significantly reduced microbial production of trimethylamine (B31210) (TMA) and trimethylamine-N-oxide (TMAO). nih.gov |
| High-fat diet mice given Allicin | Enrichment of beneficial bacteria such as Bifidobacterium and Lactobacillus. frontiersin.org | Not specified. |
Chemical Synthesis and Analog Design of L Alanine, 3 S Methylsulfinyl 9ci
Laboratory Synthesis Methodologies
The laboratory synthesis of L-Alanine, 3-[(S)-methylsulfinyl]- (9CI) can be achieved through several routes, including chemo-enzymatic methods, direct chemical oxidation of its sulfide (B99878) precursor, and multi-step total synthesis strategies.
Chemo-enzymatic Approaches for Stereoselective Production
Chemo-enzymatic methods offer a powerful approach for the stereoselective synthesis of L-Alanine, 3-[(S)-methylsulfinyl]- (9CI), leveraging the high selectivity of enzymes. One notable example involves the use of a flavin-containing monooxygenase (FMO) from the yeast Schizosaccharomyces pombe. In a study, the gene encoding this enzyme was expressed in Escherichia coli, and the resulting recombinant enzyme was used to catalyze the oxidation of S-methyl-L-cysteine (SMC). nih.gov
The enzymatic reaction demonstrated stereoselectivity, a crucial aspect in the synthesis of chiral sulfoxides. The optimal conditions for the recombinant SpFMO were found to be a temperature of 30 °C and a pH of 8.0. nih.gov Under these conditions, the enzyme exhibited significant activity, and the addition of Mg²⁺ ions was found to enhance this activity. nih.gov Kinetic analysis of the enzyme with SMC as the substrate revealed a Michaelis constant (Km) of 23.89 μmol/L, indicating a good affinity of the enzyme for its substrate. nih.gov This chemo-enzymatic approach provides a valuable method for the production of S-methyl-L-cysteine sulfoxide (B87167) from its direct precursor. nih.gov
| Enzyme System | Substrate | Product | Key Parameters | Reference |
| Flavin-containing monooxygenase (S. pombe) | S-Methyl-L-cysteine (SMC) | S-Methyl-L-cysteine sulfoxide (SMCO) | pH 8.0, 30°C, Mg²⁺ enhancement | nih.gov |
Chemical Oxidation Reactions of Sulfides to Sulfoxides
The direct chemical oxidation of the sulfide group in S-methyl-L-cysteine is a common strategy for the synthesis of methiin. A significant challenge in this approach is controlling the stereochemistry at the sulfur atom to selectively produce the desired (S)-sulfinyl diastereomer.
An effective method for the asymmetric synthesis of both (+)- and (–)-methiin diastereomers has been developed. researchgate.net This process begins with (R)-cysteine, which is first methylated to produce (R)-S-methylcysteine. researchgate.net The subsequent oxidation of the sulfide is carried out using tert-butyl hydroperoxide as the oxidant. researchgate.net The stereochemical outcome of the oxidation is controlled by a chiral catalyst system composed of titanium(IV) isopropoxide and either the (S)- or (R)-enantiomer of the BINOL ligand. researchgate.net This method allows for the selective formation of the (1R,2S)-(+)-methiin or the (1R,2R)-(–)-methiin stereoisomers, depending on the chirality of the BINOL ligand used. researchgate.net
The reaction of hydrogen peroxide with thiols, such as cysteine derivatives, proceeds via a nucleophilic substitution (SN2) type mechanism, where the deprotonated thiol (thiolate) attacks the peroxide. upf.edunih.gov The efficiency and selectivity of this oxidation can be influenced by various factors, including the presence of metal catalysts and the specific reaction conditions.
| Starting Material | Oxidant | Catalyst System | Product Stereoisomers | Reference |
| (R)-S-methylcysteine | tert-butyl hydroperoxide | Ti(OiPr)₄ / (S)-BINOL | (1R,2S)-(+)-methiin | researchgate.net |
| (R)-S-methylcysteine | tert-butyl hydroperoxide | Ti(OiPr)₄ / (R)-BINOL | (1R,2R)-(–)-methiin | researchgate.net |
Total Synthesis Strategies from Simple Precursors
The total synthesis of L-Alanine, 3-[(S)-methylsulfinyl]- (9CI) from simpler, achiral precursors represents a more fundamental approach to its construction. One such strategy involves building the amino acid framework and introducing the methylsulfinyl group in a controlled manner.
A potential retrosynthetic analysis could start from L-serine. The hydroxyl group of serine can be converted into a good leaving group, which is then displaced by a methylthiolate nucleophile to form S-methyl-L-cysteine. Subsequent stereoselective oxidation, as described in the previous section, would yield the target molecule.
Another approach involves the synthesis of β-methyl-L-cysteine as a key intermediate. lsu.edu This can be achieved through the opening of an aziridine (B145994) ring, formed from an L-threonine derivative, with a thiol nucleophile. lsu.edu While this specific synthesis was developed as a model for a different target, the principles of constructing the cysteine backbone from a simpler amino acid precursor are applicable. The synthesis of N-methyl cysteine derivatives has also been explored, with methods involving the cyclization of Fmoc-Cys(StBu)-OH to an oxazolidinone precursor, followed by ring opening and reduction. nih.govnih.gov
Development of Synthetic Analogues and Derivatives
The development of synthetic analogues and derivatives of L-Alanine, 3-[(S)-methylsulfinyl]- (9CI) is driven by the desire to understand its structure-activity relationships and to potentially enhance its biological properties.
Structure-Activity Relationship (SAR) Studies of Modified Structures
Structure-activity relationship (SAR) studies involve systematically modifying the structure of a lead compound and evaluating the biological activity of the resulting analogues. For S-alk(en)yl cysteine sulfoxides, including methiin, these studies are crucial for identifying the structural features responsible for their reported anti-diabetic, anti-hyperlipidemic, and antioxidative activities. lktlabs.com
SAR studies on related compounds can provide insights. For instance, in the development of novel arylsulfonamide-inspired molecules, modifications to the aryl groups and the position of the amide unit were explored to modulate cytotoxic activity against cancer cell lines. mdpi.com While not directly focused on methiin, this highlights the general strategy of altering substituents to probe their effect on bioactivity. The biological activity of S-alk(en)yl cysteine sulfoxides is often linked to their decomposition products, which are formed upon the action of the enzyme alliinase. bohrium.comnih.gov Therefore, SAR studies might also consider how structural modifications affect the enzymatic conversion and the nature of the resulting sulfur-containing compounds.
Design and Synthesis of Conformationally Constrained Analogues
The design and synthesis of conformationally constrained analogues aim to lock the molecule into a specific three-dimensional shape, which can lead to increased potency and selectivity for a biological target. For L-Alanine, 3-[(S)-methylsulfinyl]- (9CI), this could involve the creation of cyclic derivatives.
The synthesis of cyclic peptides rich in cysteine has been achieved through intramolecular native chemical ligation, demonstrating a strategy for cyclization. rsc.org Although not applied directly to methiin, this approach could be adapted to create cyclic analogues. The synthesis of cyclic sulfones has also been explored, utilizing sulfur dioxide surrogates to introduce the sulfonyl group into a cyclic framework. These strategies, while developed for different classes of compounds, provide a conceptual basis for the design of conformationally restricted methiin analogues. The synthesis of N-methyl cysteine containing peptides has also been achieved, which can be used to form intramolecular disulfide bonds, leading to cyclic structures. nih.gov
Challenges and Future Directions in Stereoselective Chemical Synthesis
The stereoselective synthesis of L-Alanine, 3-[(S)-methylsulfinyl]- (9CI), also known as S-methyl-L-cysteine sulfoxide or methiin, presents a significant chemical challenge. The molecule contains two chiral centers: the α-carbon of the alanine (B10760859) backbone, which is typically sourced from L-cysteine, and the sulfur atom of the methylsulfinyl group. The primary difficulty lies in controlling the stereochemistry at the prochiral sulfur atom during the oxidation of the precursor, S-methyl-L-cysteine.
Challenges in Stereoselective Synthesis
The most direct route to methiin involves the oxidation of S-methyl-L-cysteine. However, this reaction often yields a mixture of the (S)- and (R)-diastereomers at the sulfur center. acsgcipr.org Achieving high diastereoselectivity is a formidable task as many standard oxidation procedures are not selective, resulting in a roughly 1:1 racemic mixture at the sulfur atom which is difficult and costly to separate. acsgcipr.org
Key challenges include:
Controlling Diastereoselectivity: Simple oxidation agents like hydrogen peroxide typically lack stereocontrol, leading to racemic mixtures of sulfoxide diastereomers.
Substrate Specificity: The effectiveness of many stereoselective methods is highly dependent on the specific structure of the sulfide substrate. A method that works well for one type of sulfide may not be effective for S-methyl-L-cysteine. wiley-vch.de
Future Directions and Emerging Strategies
To overcome these challenges, research has focused on two main avenues: asymmetric chemical synthesis using chiral catalysts or auxiliaries, and biocatalytic methods that leverage the inherent stereoselectivity of enzymes.
Asymmetric Chemical Synthesis:
The development of catalytic asymmetric oxidation represents a major step forward. This approach utilizes a chiral catalyst to selectively deliver an oxygen atom to one of the two lone pairs of the sulfide's sulfur atom. acsgcipr.org
Chiral Metal Catalysts: Various systems have been explored, including those based on titanium, vanadium, manganese, and iron. wiley-vch.de The well-known Kagan-Sharpless oxidation, which employs a titanium isopropoxide and chiral tartrate esters, is a classic example of this type of system. acsgcipr.org While highly effective for certain sulfides, success is not universal.
Chiral Auxiliaries: Another strategy involves the use of a chiral auxiliary to direct the oxidation. A notable synthesis of both diastereomers of protected S-methyl-L-cysteine sulfoxide was achieved using diacetone-D-glucose as a chiral inductor derived from L-cysteine as the starting material. capes.gov.br This method allows for the preparation of either the (S)- or (R)-sulfoxide by controlling the reaction conditions.
Biocatalytic and Enzymatic Synthesis:
Enzymes offer remarkable specificity and are an increasingly important tool for stereoselective synthesis.
Flavin-Containing Monooxygenases (FMOs): These enzymes can catalyze the stereoselective oxidation of sulfides. A study identified an FMO from the yeast Schizosaccharomyces pombe (SpFMO) capable of synthesizing S-methyl-L-cysteine sulfoxide from S-methyl-L-cysteine (SMC). nih.gov This biocatalytic approach provides a direct route to the desired product under mild conditions. nih.gov
| Parameter | Value |
| Enzyme Source | Schizosaccharomyces pombe (SpFMO) |
| Substrate | S-methyl-L-cysteine (SMC) |
| Optimal Temperature | 30 °C |
| Optimal pH | 8.0 |
| Km for SMC | 23.89 µmol/L |
| kcat/Km | 61.71 L/(min·mmol) |
| Product Yield (9h) | 12.31% |
| Data sourced from a study on the enzymatic synthesis of S-methyl-L-cysteine sulfoxide. nih.gov |
Kinetic Resolution using Sulfoxide Reductases: An alternative biocatalytic strategy is the kinetic resolution of a racemic sulfoxide mixture. Methionine sulfoxide reductases (MsrA and MsrB) are enzymes that stereoselectively reduce one of the sulfoxide diastereomers back to the sulfide. nih.govfrontiersin.org For example, MsrA enzymes typically reduce the (S)-sulfoxide, allowing for the isolation of the unreacted (R)-sulfoxide in high enantiomeric purity. nih.govfrontiersin.org Conversely, MsrB enzymes can be used to obtain the (S)-sulfoxide. frontiersin.org Future research is focused on the rational design and mutagenesis of these enzymes to broaden their substrate scope and improve their efficiency for resolving a wider variety of chiral sulfoxides. nih.govacs.org
The future of synthesizing L-Alanine, 3-[(S)-methylsulfinyl]- with high stereochemical purity will likely involve a combination of these advanced chemical and biocatalytic methods. The development of more robust and universally applicable chiral catalysts and the discovery or engineering of highly selective enzymes are key areas of ongoing research that promise more efficient and sustainable production of this specific stereoisomer.
Analytical Methodologies for Detection and Quantification of L Alanine, 3 S Methylsulfinyl 9ci
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is a cornerstone for the analysis of L-Alanine, 3-[(S)-methylsulfinyl]- (9CI), providing the necessary separation from other structurally similar amino acids and compounds present in biological extracts, such as those from Allium and Brassica species. nih.govwikipedia.orgresearchgate.netnih.gov
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of L-Alanine, 3-[(S)-methylsulfinyl]- (9CI), offering high resolution and sensitivity. nih.govvulcanchem.com Various HPLC methods have been developed, often involving pre-column or post-column derivatization to enhance the detection of this and other amino acids. nih.gov
One common approach involves derivatization with o-phthaldialdehyde (OPA), which reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives, allowing for sensitive fluorescence detection. nih.gov Another popular derivatizing agent is 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl), which also imparts fluorescence to the amino acid, enabling its detection at low concentrations. nih.govresearchgate.net
Reversed-phase HPLC (RP-HPLC) is frequently the mode of choice, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. helixchrom.comcore.ac.ukecu.edu.au For instance, a method for the determination of S-Methyl L-cysteine used a C18 column with a mobile phase of phosphate (B84403) buffer (pH 6.5) and acetonitrile (B52724) (97:3 v/v), achieving a retention time of approximately 2.26 minutes. core.ac.uk The use of an ion-pairing reagent in the mobile phase can also improve the retention and peak shape of polar compounds like methiin on reversed-phase columns. ecu.edu.au
Hydrophilic Interaction Chromatography (HILIC) presents an alternative for highly polar analytes that are poorly retained in reversed-phase systems. helixchrom.com HILIC-LC-MS analysis has been successfully applied to separate highly polar methionine analogs, demonstrating its potential for methiin analysis. sigmaaldrich.com
Interactive Data Table: HPLC Methods for Amino Acid Analysis
| Method Type | Stationary Phase | Mobile Phase Components | Derivatization Agent | Detection | Reference |
| RP-HPLC | C18 | Phosphate buffer, Acetonitrile | None | UV (200 nm) | helixchrom.comcore.ac.uk |
| RP-HPLC | C18 | Acetonitrile, Water, Phosphoric acid | None | UV (200 nm) | helixchrom.com |
| RP-HPLC | - | - | o-Phthaldialdehyde (OPA) | Fluorescence | nih.govresearchgate.net |
| RP-HPLC | C18 | - | 9-Fluorenylmethyloxycarbonyl chloride (FMOC) | Fluorescence | nih.govresearchgate.net |
| HILIC | Ascentis Express HILIC | Acetonitrile, Water with formic acid | None | MS, ESI (+) | sigmaaldrich.com |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of L-Alanine, 3-[(S)-methylsulfinyl]- (9CI). However, due to the non-volatile nature of amino acids, derivatization is a prerequisite to increase their volatility and thermal stability. nih.govhmdb.ca
A common derivatization strategy involves silylation, for example, using N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) or converting the amino acid to its tert-butyldimethylsilyl (TBDMS) derivative. researchgate.netnih.gov One study described a GC-MS method where methiin was converted to its TBDMS derivative, which was then separated on a nonpolar capillary column. nih.gov This derivatization resulted in the silylation of both the amino and carboxyl groups. nih.gov
Another approach is the use of ethyl chloroformate for derivatization. researchgate.net The resulting volatile derivatives can be readily analyzed by GC-MS, providing both separation and structural information from the mass spectra. researchgate.netresearchgate.net Isotope dilution analysis using a labeled internal standard can be employed for accurate quantification. nih.gov
Capillary Electrophoresis (CE) Applications
Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to HPLC and GC. mdpi.com It is particularly well-suited for the analysis of charged species like amino acids. CE separates molecules based on their electrophoretic mobility in an electric field, which is influenced by their charge-to-size ratio.
While CE can provide rapid analysis times, its application for the quantitative analysis of L-Alanine, 3-[(S)-methylsulfinyl]- (9CI) has been noted to sometimes lack the accuracy of other methods. mdpi.com However, when coupled with mass spectrometry (CE-MS), it becomes a powerful tool for the analysis of amino acids and their derivatives, including chiral separations of D- and L-enantiomers. nih.gov The hyphenation of CE with MS combines the high separation efficiency of CE with the sensitive and selective detection capabilities of mass spectrometry. nih.gov
Spectroscopic Approaches for Structural Elucidation and Quantification
Spectroscopic techniques are indispensable for confirming the identity of L-Alanine, 3-[(S)-methylsulfinyl]- (9CI) and for its quantification. These methods provide detailed information about the molecular structure and fragmentation patterns of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 15N)
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous structural elucidation of organic molecules, including L-Alanine, 3-[(S)-methylsulfinyl]- (9CI). vulcanchem.commdpi.com Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.
In a study that synthesized and characterized isotope-labeled S-Methyl-L-cysteine sulfoxide (B87167), ¹H-NMR spectroscopy was used for identification. mdpi.com For one of the diastereomers, the proton signals were observed as follows: the α-proton (H-α) at 4.29 ppm, and the two β-protons (H-β and H-β') at 3.42 ppm. mdpi.com For the second diastereomer, the signals were at 4.23 ppm (H-α), 3.50 ppm (H-β), and 3.25 ppm (H-β'). mdpi.com
¹³C NMR data is also crucial for structural confirmation. While specific ¹³C NMR data for L-Alanine, 3-[(S)-methylsulfinyl]- (9CI) is not detailed in the provided search results, data for the related compound S-Methyl-L-cysteine is available and provides a reference point. nih.gov The use of ¹³C-labeled precursors in metabolic studies, followed by NMR analysis, can trace the metabolic fate of the carbon skeleton. nih.gov
Interactive Data Table: ¹H-NMR Chemical Shifts for S-Methyl-L-cysteine Sulfoxide Diastereomers in D₂O
| Diastereomer | H-α (ppm) | H-β (ppm) | H-β' (ppm) | Reference |
| First | 4.29 (dd, J = 3.84, 8.07 Hz) | 3.42 (dd, J = 8.07, 14.58 Hz) | 3.42 (dd, J = 3.84, 14.58 Hz) | mdpi.com |
| Second | 4.23 (dd, J = 5.97, 7.77 Hz) | 3.50 (dd, J = 5.97, 13.98 Hz) | 3.25 (dd, J = 7.77, 13.98 Hz) | mdpi.com |
Mass Spectrometry (MS/MS) for Fragmentation Analysis and Identification
Mass Spectrometry (MS), particularly when coupled with a separation technique like LC or GC and used in tandem (MS/MS), is a highly sensitive and specific method for both the identification and quantification of L-Alanine, 3-[(S)-methylsulfinyl]- (9CI). vulcanchem.commdpi.comresearchgate.net
In tandem mass spectrometry, a precursor ion corresponding to the molecule of interest is selected and then fragmented to produce a characteristic pattern of product ions. This process, known as Multiple Reaction Monitoring (MRM) when specific precursor-to-product ion transitions are monitored, provides excellent selectivity and is widely used for quantification. ecu.edu.au
A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed for the quantitative analysis of S-Methyl-L-cysteine sulfoxide in human plasma and urine. mdpi.comresearchgate.net This method utilized isotope-labeled internal standards for accurate quantification and reported limits of detection as low as 0.02 µM in plasma and 0.03 µM in urine. mdpi.comresearchgate.net The electrospray ionization (ESI) mass spectrum of an isotope-labeled S-Methyl-L-cysteine sulfoxide showed characteristic ions at m/z +157 [M+H]⁺, 179 [M+Na]⁺, and 88 [M-(D₃C³⁴SO⁻)]⁺. mdpi.com
Similarly, an untargeted and targeted metabolomic analysis using UPLC-Q-Exactive Orbitrap-MS and UPLC-QqQ-MS/MS was able to identify and quantify S-Methyl-L-cysteine sulfoxide in rape royal jelly. nih.gov GC-MS analysis of TBDMS derivatives of methiin showed a base peak at m/z 302 and a major peak at m/z 436, corresponding to the elimination of the tert-butyl function. nih.gov
Interactive Data Table: Mass Spectrometry Data for S-Methyl-L-cysteine Sulfoxide and its Derivatives
| Technique | Derivative | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Application | Reference |
| ESI-MS | Isotope-labeled | 157 [M+H]⁺ | 179 [M+Na]⁺, 88 [M-(D₃C³⁴SO⁻)]⁺ | Identification | mdpi.com |
| LC-MS/MS | None | - | - | Quantification in human plasma and urine | mdpi.comresearchgate.net |
| GC-MS | TBDMS | - | 302, 436 | Determination in Allium species | nih.gov |
| UPLC-QqQ-MS/MS | None | - | - | Quantification in royal jelly | nih.gov |
| LC-MS/MS | None | - | - | Simultaneous analysis with other sulfur compounds | nih.gov |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Analysis
Chiroptical spectroscopy, particularly Circular Dichroism (CD), is an essential analytical tool for the stereochemical analysis of chiral molecules like L-Alanine, 3-[(S)-methylsulfinyl]- (9CI). This compound possesses two stereogenic centers: the α-carbon of the alanine (B10760859) moiety and the sulfur atom of the methylsulfinyl group. This results in the potential for multiple stereoisomers.
Circular dichroism measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. mdpi.com Since enantiomers exhibit mirror-image CD spectra, this technique is exceptionally well-suited for distinguishing between them and determining the stereochemical configuration. mdpi.com The sulfinyl group (S=O) in the molecule acts as a chromophore, whose electronic transitions are sensitive to its chiral environment, making CD a powerful method for probing the stereochemistry at the sulfur atom.
The principles of using CD for stereochemical analysis are summarized below:
| Analytical Principle | Application to L-Alanine, 3-[(S)-methylsulfinyl]- (9CI) |
| Distinguishing Enantiomers | The CD spectrum of the (S)-sulfoxide diastereomer is distinct from the (R)-sulfoxide diastereomer. |
| Structural Elucidation | The sign and magnitude of the Cotton effects in the CD spectrum provide information about the absolute configuration of the chiral centers. |
| Conformational Analysis | CD spectroscopy can detect changes in the molecule's conformation in solution, which can be influenced by factors like pH and solvent. nih.gov |
| Quantum Chemical Calculations | Theoretical approaches, such as Density Functional Theory (DFT), can be used to compute and predict CD spectra, aiding in the interpretation of experimental results. mdpi.com |
Studies on related amino acids and peptides demonstrate the utility of CD in resolving complex structures. For instance, CD is a primary method for measuring helix formation in peptides and can detect subtle conformational changes induced by temperature or ligand binding. nih.gov The sensitivity of CD allows for the detailed characterization of molecular structure that is not achievable with non-chiroptical techniques.
Development of Advanced Bioanalytical Assays for Complex Biological Matrices
The quantification of L-Alanine, 3-[(S)-methylsulfinyl]- (9CI) in complex biological matrices such as human plasma and urine requires highly sensitive and selective methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this application due to its superior specificity and low detection limits. nih.govnih.gov
A validated LC-MS/MS method has been developed for the simultaneous quantification of S-methyl-L-cysteine sulfoxide (SMCSO) and its related compound, S-methyl-L-cysteine (SMC), in human plasma and urine. nih.gov This method utilizes stable isotope-labeled internal standards to ensure high accuracy and reproducibility. The sample preparation is notably simple and rapid, which is a significant advantage in clinical and research settings. nih.gov
The validation of this LC-MS/MS method demonstrates its robustness and reliability for bioanalytical applications. Key performance characteristics for the quantification of SMCSO in human plasma and urine are detailed in the tables below. nih.gov
Table 1: LC-MS/MS Method Validation Parameters for SMCSO in Human Plasma
| Parameter | Value |
| Limit of Detection (LOD) | 0.02 µM |
| Limit of Quantification (LOQ) | 0.07 µM (approx.) |
| Linearity (Correlation Coefficient, r²) | > 0.9987 |
| Accuracy | 98.28 ± 5.66% |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 20% |
| Data sourced from a study on the quantitative analysis of SMCSO in human body fluids. nih.gov |
Table 2: LC-MS/MS Method Validation Parameters for SMCSO in Human Urine
| Parameter | Value |
| Limit of Detection (LOD) | 0.03 µM |
| Limit of Quantification (LOQ) | 0.10 µM (approx.) |
| Linearity (Correlation Coefficient, r²) | > 0.9987 |
| Accuracy | 98.28 ± 5.66% |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 20% |
| Data sourced from a study on the quantitative analysis of SMCSO in human body fluids. nih.gov |
This advanced assay provides the necessary sensitivity and accuracy for pharmacokinetic studies and clinical monitoring, enabling researchers to better understand the absorption, distribution, metabolism, and excretion of L-Alanine, 3-[(S)-methylsulfinyl]- (9CI).
Applications in Biochemical and Chemical Research
Utility as a Biochemical Research Tool
The unique structure of SMCSO makes it an ideal probe for investigating complex metabolic processes involving sulfur and amino acids.
Research has utilized SMCSO to elucidate the intricate pathways of sulfur metabolism in various organisms. When introduced into biological systems, the metabolism of SMCSO can be tracked, providing a clearer picture of how sulfur-containing compounds are processed. nih.govtandfonline.com Studies have shown that its metabolism involves several key reactions, including dethiomethylation, demethylation, and oxidative degradation. nih.gov The compound and its derivatives, such as S-methylcysteine and S-methylglutathione, are involved in the metabolism of various methylated drugs and pesticides in both animals and plants. nih.gov The enzymatic cleavage of SMCSO by cysteine sulfoxide (B87167) lyases, found in both plants and gut microbiota, leads to the formation of volatile sulfur compounds, pyruvate (B1213749), ammonia, and sulfate. wikipedia.orgresearchgate.net This breakdown is a key area of study in understanding the bioactivation of sulfur compounds.
As an amino acid derivative, SMCSO is instrumental in studies concerning amino acid transport and utilization. Research has explored how this compound is taken up and metabolized by cells, providing insights into the specificity and mechanisms of amino acid transporters. The presence of SMCSO and its metabolites in plasma and urine following consumption of cruciferous vegetables has been used to validate it as a biomarker for dietary intake. wikipedia.org This indicates its absorption and subsequent transport throughout the human body. wikipedia.org Furthermore, studies have investigated the metabolism of S-methyl-L-cysteine, the precursor to SMCSO, in animals, identifying various metabolites in urine, which helps in understanding the broader pathways of sulfur-containing amino acid utilization. acs.org
Role as a Pharmaceutical Intermediate in Synthetic Chemistry
The chiral nature of L-Alanine, 3-[(S)-methylsulfinyl]- (9CI) presents potential for its use in synthetic chemistry, particularly in the development of new bioactive molecules.
Chiral sulfoxides are recognized as important pharmacophores and are found in several marketed drugs. acs.org The defined stereochemistry at both the carbon and sulfur atoms of SMCSO makes it an attractive, though currently underutilized, chiral building block. Asymmetric synthesis of chiral sulfoxides is a significant area of research, and naturally occurring chiral molecules like SMCSO could potentially serve as starting materials for the synthesis of more complex chiral structures. acs.org While direct applications in the synthesis of current pharmaceuticals are not extensively documented, the principles of asymmetric synthesis suggest its potential as a chiral synthon.
SMCSO is a natural precursor to a variety of bioactive compounds. Upon enzymatic degradation by alliinase, it forms volatile thiosulfinates, which exhibit biological activity. caymanchem.com Research has focused on the enzymatic synthesis of SMCSO and its analogues, highlighting the potential to generate a diverse range of S-substituted-L-cysteine sulfoxides. nih.gov These synthesized derivatives could then be evaluated for their own biological activities, making SMCSO a starting point for the discovery of new bioactive molecules.
Exploration in Nutritional Science and Food Chemistry Research
Found almost exclusively in cruciferous and allium vegetables, SMCSO is a compound of significant interest in nutritional science and food chemistry. wikipedia.orgresearchgate.net
This non-protein amino acid is abundant in vegetables such as Brussels sprouts, cauliflower, cabbage, and onions. wikipedia.orgcaymanchem.com Its concentration can vary depending on the cultivar and growing conditions. caymanchem.com Although odorless itself, SMCSO is a key flavor precursor in onions and other Allium species. researchgate.net When these vegetables are cut or chewed, the action of alliinase on SMCSO releases volatile sulfur compounds that contribute to their characteristic aroma and taste. researchgate.net
Recent research has focused on the potential health benefits associated with the consumption of SMCSO-rich foods. wikipedia.org Animal and in-vitro studies have indicated that SMCSO may possess anti-hyperglycemic, anti-hypercholesterolemic, and antioxidant properties. wikipedia.org Potential mechanisms for these effects include increased excretion of bile acids and sterols, modulation of enzymes involved in glucose and cholesterol metabolism, and enhancement of antioxidant defenses. wikipedia.org For instance, studies in diabetic rats have shown that SMCSO can mitigate histopathological damage and reduce oxidative stress. nih.gov Furthermore, research has demonstrated that dietary SMCSO can accumulate in human prostate tissue, suggesting its potential role in the health effects associated with cruciferous vegetable consumption. tandfonline.com
Table 1: Research Findings on L-Alanine, 3-[(S)-methylsulfinyl]- (9CI)
| Research Area | Key Findings | References |
|---|---|---|
| Biochemical Research | Used to trace sulfur metabolism pathways. nih.govtandfonline.com | nih.govtandfonline.com |
| Investigates amino acid transport and utilization. wikipedia.orgacs.org | wikipedia.orgacs.org | |
| Serves as a biomarker for cruciferous vegetable intake. wikipedia.org | wikipedia.org | |
| Nutritional Science | Found in high concentrations in Brussels sprouts and cauliflower. wikipedia.orgcaymanchem.com | wikipedia.orgcaymanchem.com |
| Contributes to the flavor of onions and other alliums. researchgate.net | researchgate.net | |
| Exhibits potential anti-diabetic and cholesterol-lowering effects in animal studies. wikipedia.orgnih.gov | wikipedia.orgnih.gov | |
| Accumulates in human prostate tissue after consumption. tandfonline.com | tandfonline.com |
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| L-Alanine, 3-[(S)-methylsulfinyl]- (9CI) |
| S-methyl-L-cysteine sulfoxide (SMCSO) |
| S-methylcysteine |
| S-methylglutathione |
| Pyruvate |
| Ammonia |
| Sulfate |
Future Research Perspectives on L Alanine, 3 S Methylsulfinyl 9ci
Unexplored Biological Functions and Regulatory Pathways
S-Methyl-L-cysteine sulfoxide (B87167) (SMCSO), also known as methiin, has been primarily studied for its anti-hyperglycemic, anti-hypercholesterolemic, and antioxidant properties, with most research confined to animal and in-vitro models researchgate.nettandfonline.comuwa.edu.aunih.gov. Future research must prioritize human studies to validate these potential health benefits, particularly concerning cardiometabolic and inflammatory diseases researchgate.nettandfonline.comnih.gov.
Beyond these areas, several biological functions remain largely unexplored. Preliminary studies have hinted at potential anticancer, antibacterial, and steroidogenic effects, which warrant more in-depth investigation researchgate.nettandfonline.comuwa.edu.autandfonline.com. Another emerging area of interest is the role of non-protein amino acids like SMCSO in plant defense mechanisms against herbivores, a function that is biochemically complex and ecologically significant nih.govresearchgate.net.
A significant gap in current knowledge is the identification of the specific molecular targets and regulatory pathways modulated by SMCSO and its metabolites. Future research should aim to:
Identify Protein Interactions: Determine the specific enzymes, receptors, and transcription factors that SMCSO or its derivatives interact with to exert their biological effects.
Elucidate Signaling Cascades: Investigate the downstream signaling pathways affected by SMCSO. This includes exploring its influence on major cellular regulation networks such as kinase cascades and metabolic feedback loops.
Clarify Mechanisms of Action: Move beyond observational studies to detailed mechanistic investigations that explain how SMCSO contributes to outcomes like altered glucose metabolism or reduced cholesterol levels researchgate.nettandfonline.com.
Table 1: Potential Areas for Functional and Mechanistic Research on SMCSO
| Research Area | Key Unanswered Questions | Potential Methodologies |
| Cardiometabolic Health | What are the specific molecular targets in glucose and lipid metabolism? Do these effects translate to human clinical trials? | Human intervention studies, transcriptomics, proteomics, metabolomics. |
| Anti-inflammatory Effects | Which inflammatory pathways (e.g., NF-κB, MAPK) are modulated? What are the effects on cytokine profiles? | In vitro cell culture models (e.g., macrophages), in vivo inflammation models. |
| Anticancer Potential | Does SMCSO or its metabolites induce apoptosis or inhibit cell cycle progression in cancer cells? nih.gov | In vitro cancer cell line studies, xenograft models. |
| Ecological Roles | What is the full spectrum of its phagodeterrent effects on various herbivores? nih.govresearchgate.net | Insect feeding bioassays, metabolomic profiling of plant tissues. |
Elucidation of Complete Biosynthetic and Metabolic Networks in Diverse Organisms
While the fundamental precursors of SMCSO are known, the complete biosynthetic and metabolic pathways across different organisms are not fully mapped out nih.govtandfonline.com. In plants, SMCSO is understood to be synthesized from glutathione (B108866), but many of the specific enzymes involved in this multi-step process have not been identified researchgate.netwikipedia.org.
In humans and other animals, SMCSO is metabolized by gut microbiota and host enzymes into various downstream products nih.gov. However, the full network of these catabolic products and their subsequent physiological activities remains a "black box." nih.govresearchgate.net. Future research in this area should focus on:
Genomic and Transcriptomic Analysis: Identifying and characterizing the genes and enzymes responsible for SMCSO biosynthesis in key plant families like Alliaceae and Brassicaceae. This could involve techniques like transcriptome sequencing and genome-guided methods to discover novel biocatalytic functions researchgate.netmdpi.comnih.gov.
Metabolite Profiling: Comprehensive analysis of SMCSO metabolites in human circulation and tissues after consumption of cruciferous and allium vegetables is needed to understand its bioavailability and biological actions nih.gov.
Microbiome Interactions: Investigating the specific gut microbial species and enzymatic pathways involved in the breakdown of SMCSO and how this varies between individuals.
Advancements in Stereocontrolled Synthesis and Derivatization for Enhanced Bioactivity
L-Alanine, 3-[(S)-methylsulfinyl]- possesses two stereocenters (at the carbon and sulfur atoms), leading to four possible diastereomers. The biological activity of these stereoisomers can differ significantly. Future research in synthetic chemistry should focus on developing highly efficient and scalable methods for the stereocontrolled synthesis of each specific diastereomer.
Current and future avenues for research include:
Biocatalytic Synthesis: Utilizing enzymes, such as flavin-containing monooxygenases, to catalyze the stereoselective S-oxygenation of S-methyl-L-cysteine nih.gov. This approach offers a green and highly specific route to desired stereoisomers.
Asymmetric Chemical Synthesis: Developing novel asymmetric oxidation methods for prochiral sulfides and stereoselective substitutions on chiral sulfinyl precursors researchgate.netnih.govmdpi.com. This includes the use of chiral titanium complexes or palladium-catalyzed arylation of sulfenate anions researchgate.netmdpi.com.
Derivatization for Bioactivity: Systematically synthesizing a library of SMCSO derivatives by modifying its functional groups. This could involve creating esters, amides, or peptides to potentially enhance properties like cell permeability, target specificity, or metabolic stability. These new compounds would then require screening for improved or novel biological activities.
Development of Novel and Highly Sensitive Analytical Techniques for Trace Analysis
Accurate quantification of SMCSO and its metabolites in complex biological and food matrices is crucial for understanding its dietary intake, metabolism, and biological roles. While methods like HPLC and GC-MS exist, there is a continuous need for improvement mdpi.com.
Future research should be directed towards:
Increased Sensitivity and Throughput: Developing ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) methods with lower limits of detection and quantification, enabling the analysis of trace amounts in tissues or specific cellular compartments.
Metabolite Identification: Creating analytical platforms capable of simultaneously detecting and quantifying not only the parent SMCSO compound but also its diverse and often transient downstream metabolites, such as thiosulfinates and other volatile sulfur compounds nih.govresearchgate.netbohrium.com.
Simplified Sample Preparation: Innovating more streamlined and robust sample extraction and clean-up procedures to minimize analyte loss and improve reproducibility, especially for complex samples like blood plasma and tissue homogenates nih.gov.
Stable Isotope Labeling: Expanding the use of stable isotope-labeled internal standards for a wider range of SMCSO metabolites to ensure the highest accuracy in quantification.
Table 2: Comparison of Analytical Methodologies for SMCSO Analysis
| Technique | Common Application | Advantages | Areas for Future Development |
| HPLC-UV | Quantification in plant extracts | Cost-effective, robust | Lower sensitivity, potential for interference |
| GC-MS | Analysis after derivatization | High resolution, good for volatile derivatives | Requires derivatization, thermal degradation risk |
| LC-MS/MS | Quantification in biological fluids | High sensitivity and specificity | Method development for a wider range of metabolites |
| NMR Spectroscopy | Structural elucidation | Provides detailed structural information | Lower sensitivity compared to MS, complex data analysis |
Computational Chemistry and Molecular Modeling for Mechanism Prediction
Computational approaches can significantly accelerate research by predicting molecular interactions and guiding experimental design. For SMCSO, these tools remain underutilized but hold immense potential. Future research should leverage computational chemistry to:
Predict Biological Targets: Employ molecular docking and virtual screening to identify potential protein targets for SMCSO and its metabolites. This can help prioritize experimental validation of its biological functions.
Elucidate Reaction Mechanisms: Use quantum mechanics (QM) and molecular dynamics (MD) simulations to model the enzymatic reactions involved in SMCSO biosynthesis and metabolism. This can provide insights into enzyme-substrate interactions and catalytic mechanisms.
Design Novel Derivatives: Apply quantitative structure-activity relationship (QSAR) modeling to understand how structural modifications to SMCSO affect its bioactivity. This knowledge can guide the rational design of new derivatives with enhanced therapeutic potential.
Explore Membrane Transport: Simulate the interaction of SMCSO with cell membranes to predict its permeability and identify potential transport proteins, which is crucial for understanding its bioavailability.
By integrating these advanced computational strategies with traditional experimental research, a more complete and nuanced understanding of the chemical biology of L-Alanine, 3-[(S)-methylsulfinyl]- can be achieved, paving the way for new applications in health and agriculture.
Q & A
Q. Methodology :
- Oxidation of Thioether Precursors : Start with L-Alanine derivatives containing a methylthio (-SCH₃) group. Use oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in controlled conditions (e.g., anhydrous solvents, low temperatures) to selectively oxidize the thioether to the sulfinyl group [(S)-configuration]. Monitor reaction progress via TLC or HPLC .
- Chiral Resolution : Employ chiral chromatography (e.g., using amylose- or cellulose-based columns) or enzymatic resolution to isolate the desired (S)-sulfinyl enantiomer. Confirm stereochemistry via polarimetry or X-ray crystallography if crystalline .
Which analytical techniques are critical for characterizing the sulfinyl group in L-Alanine, 3-[(S)-methylsulfinyl]- (9CI)?
Q. Methodology :
- NMR Spectroscopy : Use ¹H and ¹³C NMR to identify chemical shifts associated with the sulfinyl group (~2.5–3.5 ppm for methylsulfinyl protons). 2D NMR (e.g., COSY, NOESY) can resolve spatial interactions between the sulfinyl group and adjacent substituents .
- Mass Spectrometry : High-resolution MS (HRMS) or ESI-MS confirms molecular weight and fragmentation patterns. The sulfinyl group may exhibit characteristic loss of SO or CH₃S(O) fragments .
How can researchers mitigate instability of L-Alanine, 3-[(S)-methylsulfinyl]- (9CI) under varying pH and temperature conditions?
Q. Methodology :
- Stability Profiling : Conduct accelerated stability studies (e.g., 25°C/60% RH, 40°C/75% RH) across pH 3–8. Use HPLC-UV to quantify degradation products (e.g., sulfonic acid derivatives or racemization).
- Storage Recommendations : Store lyophilized compounds at -20°C in inert atmospheres (argon) to prevent oxidation. Avoid aqueous solutions unless buffered at pH 6–7 .
What experimental strategies resolve contradictions in reported bioactivity data for sulfinyl-containing amino acid derivatives?
Q. Methodology :
- Replicate Assay Conditions : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%). Use orthogonal assays (e.g., enzymatic inhibition vs. cellular viability) to confirm activity.
- Metabolite Profiling : LC-MS/MS can identify if sulfinyl group metabolism (e.g., reduction to thioether) alters bioactivity. Compare results with structurally analogous compounds (e.g., L-methionine sulfoxide) .
How can the reactivity of the methylsulfinyl group be leveraged in peptide synthesis or post-translational modifications?
Q. Methodology :
- Protection/Deprotection Strategies : Use the sulfinyl group as a temporary protecting group for thiols. Reduce to thioether post-synthesis using agents like tris(2-carboxyethyl)phosphine (TCEP).
- Conjugation Chemistry : Sulfinyl groups participate in Michael additions or nucleophilic substitutions. Optimize solvent polarity (e.g., DMF or THF) and catalysts (e.g., DMAP) for regioselectivity .
What safety protocols are essential for handling L-Alanine, 3-[(S)-methylsulfinyl]- (9CI) in laboratory settings?
Q. Methodology :
- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis to avoid inhalation of fine powders .
- Spill Management : Neutralize spills with activated charcoal or vermiculite. Dispose of waste via approved hazardous chemical protocols (e.g., incineration) .
How can computational modeling aid in predicting the sulfinyl group’s impact on protein structure?
Q. Methodology :
- Molecular Dynamics (MD) Simulations : Use software like GROMACS or AMBER to model sulfinyl-modified peptides. Assess conformational changes (e.g., helix destabilization) caused by sulfinyl steric effects.
- Docking Studies : Predict binding affinity changes in enzyme active sites using AutoDock Vina. Compare with crystallographic data if available .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
